molecular formula C8H9Cl2NO B6148513 2-[(3,5-dichlorophenyl)amino]ethan-1-ol CAS No. 1020955-30-9

2-[(3,5-dichlorophenyl)amino]ethan-1-ol

Cat. No. B6148513
CAS RN: 1020955-30-9
M. Wt: 206.1
InChI Key:
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Description

“2-[(3,5-dichlorophenyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1020955-30-9 . It has a molecular weight of 206.07 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, Tafamidis, a medicine for patients with either wild-type or hereditary ATTR-CM, was synthesized in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The synthetic route avoided using chromatographic purification, metal catalyst, and hazardous reagents, making it suitable for large-scale synthesis .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(3,5-dichloroanilino)ethanol . The InChI code is 1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 206.07 . The IUPAC name is 2-(3,5-dichloroanilino)ethanol , and the InChI code is 1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol involves the reaction of 3,5-dichloroaniline with ethylene oxide in the presence of a base to form the intermediate 2-(3,5-dichlorophenylamino)ethanol, which is then dehydrated using a strong acid to yield the final product.", "Starting Materials": ["3,5-dichloroaniline", "ethylene oxide", "base", "strong acid"], "Reaction": [ "Step 1: 3,5-dichloroaniline is reacted with ethylene oxide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate 2-(3,5-dichlorophenylamino)ethanol.", "Step 2: The intermediate 2-(3,5-dichlorophenylamino)ethanol is then dehydrated using a strong acid, such as sulfuric acid or phosphoric acid, to yield the final product 2-[(3,5-dichlorophenyl)amino]ethan-1-ol." ] }

CAS RN

1020955-30-9

Product Name

2-[(3,5-dichlorophenyl)amino]ethan-1-ol

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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